

Application Note: High-Dimensionality Fragment Screening using 2-(2-Methoxypropan-2-yl)piperazine

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Compound of Interest

Compound Name: 2-(2-Methoxypropan-2-yl)piperazine

Cat. No.: B11716352

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Abstract

This application note details the utility of **2-(2-Methoxypropan-2-yl)piperazine** as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant

character, enhanced solubility, and a pre-organized conformational profile due to the bulky C2-substituent. This guide provides physicochemical profiling, a validated STD-NMR screening protocol, and a strategic vector analysis for hit-to-lead optimization.

Introduction: Escaping Flatland

The historical dominance of

-rich (flat) fragments in screening libraries has often led to lead compounds with poor physicochemical properties (low solubility, high promiscuity). The industry shift toward "Escaping Flatland"—a concept pioneered by Lovering et al.—emphasizes the inclusion of three-dimensional (

-rich) fragments to improve clinical success rates.

2-(2-Methoxypropan-2-yl)piperazine represents a "next-generation" fragment. It combines the privileged piperazine scaffold with a bulky, ether-containing substituent at the C2 position.

Key Mechanistic Advantages:

- Entropic Pre-organization: The gem-dimethyl moiety within the 2-methoxypropan-2-yl group restricts the conformational flexibility of the piperazine ring. This reduces the entropic penalty () upon protein binding, potentially increasing ligand efficiency (LE).
- Solubility & Amphiphilicity: The basic amines provide solubility, while the methoxy group adds a specific hydrogen bond acceptor (HBA) vector without introducing a donor, aiding in the displacement of "unhappy" water molecules in hydrophobic pockets.
- Chirality: The C2 position is chiral. While initial screening often uses the racemate, the enantiomers provide a probe for specific stereochemical fit within the binding pocket.

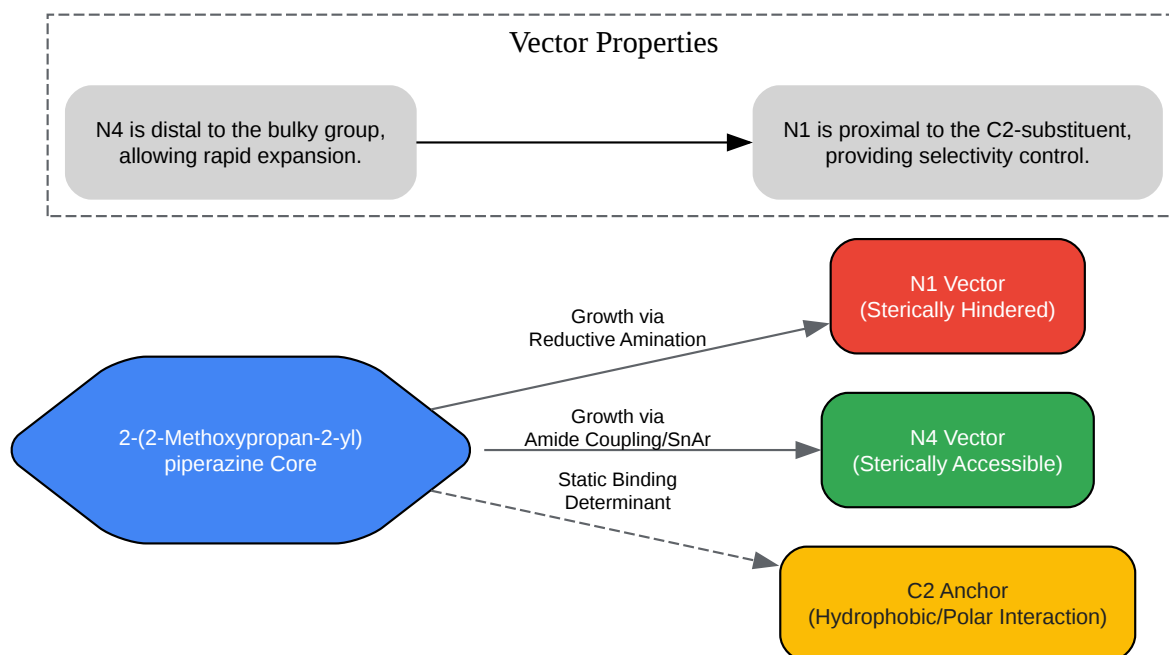
Physicochemical Profile

The following data summarizes the properties of the fragment, highlighting its adherence to the "Rule of 3" (Ro3) for fragments.

| Property | Value | Notes |
|------------------|--------------------|---|
| Molecular Weight | ~158.24 Da | Ideal for FBDD (allows significant mass addition). |
| cLogP | -0.4 - 0.8 | Highly hydrophilic; excellent for high-concentration screening. |
| TPSA | ~35 Å ² | Good membrane permeability potential. |
| H-Bond Donors | 2 | N1 and N4 amines (versatile growth vectors). |
| H-Bond Acceptors | 3 | N1, N4, and the ether Oxygen. |
| Rotatable Bonds | 2 | Low flexibility favors binding entropy. |
| | 0.75 | High 3D character (6/8 carbons are). |

Strategic Vector Analysis

Successful FBDD relies on "growing" the fragment. This scaffold offers two distinct vectors (N1 and N4) and one anchor (C2).



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Figure 1: Vector map illustrating the chemical growth potential of the fragment. The N4 position is the primary vector for rapid library expansion due to lower steric hindrance.

Validated Protocol: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak affinity binders (

mM to

).

Materials Required^{[1][2][3][4][5][6][7][8]}

- Fragment: **2-(2-Methoxypropan-2-yl)piperazine** (>95% purity).
- Protein: Target protein (purified, >10 μ M in buffer).

- Buffer:

based phosphate buffer (pH 7.4), 150 mM NaCl. Avoid protonated buffers (e.g., Tris, HEPES) to minimize background signal.

- Internal Standard: TMSP (Trimethylsilylpropanoic acid) for referencing.

Step-by-Step Protocol

Phase 1: Sample Preparation

- Stock Solution: Dissolve the fragment in

-DMSO to create a 100 mM stock.

- Master Mix: Dilute protein to 20 μ M in the

buffer.

- Test Sample: Add fragment stock to the protein solution to reach a final concentration of 1.0 mM (Ligand:Protein ratio of 50:1).

- Critical: Final DMSO concentration must be < 5% to prevent protein denaturation.

- Control Sample: Prepare a sample containing only the fragment (1.0 mM) in buffer (no protein) to rule out aggregation or direct saturation artifacts.

Phase 2: NMR Acquisition

- Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

- On-Resonance Irradiation: Set irradiation frequency at a region of the protein spectrum devoid of ligand signals (typically -0.5 ppm or 12 ppm).

- Note: This selectively saturates the protein resonances.

- Off-Resonance Irradiation: Set frequency far from protein/ligand signals (e.g., 30 ppm) for the reference spectrum.

- Saturation Time: 2.0 seconds (Gaussian pulse train).

- Scans: Acquire 64–128 scans to ensure sufficient Signal-to-Noise (S/N).

Phase 3: Data Analysis

- Subtraction: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
- Signal Identification:
 - Positive Result: Signals corresponding to the piperazine ring protons or the methoxy group appear in the difference spectrum. This indicates magnetization transfer from the protein to the ligand (binding event).
 - Epitope Mapping: Compare the intensity of the methoxy singlet vs. the piperazine ring protons. Higher intensity indicates closer proximity to the protein surface (the "binding epitope").

Hit-to-Lead Chemistry: Derivatization Strategy

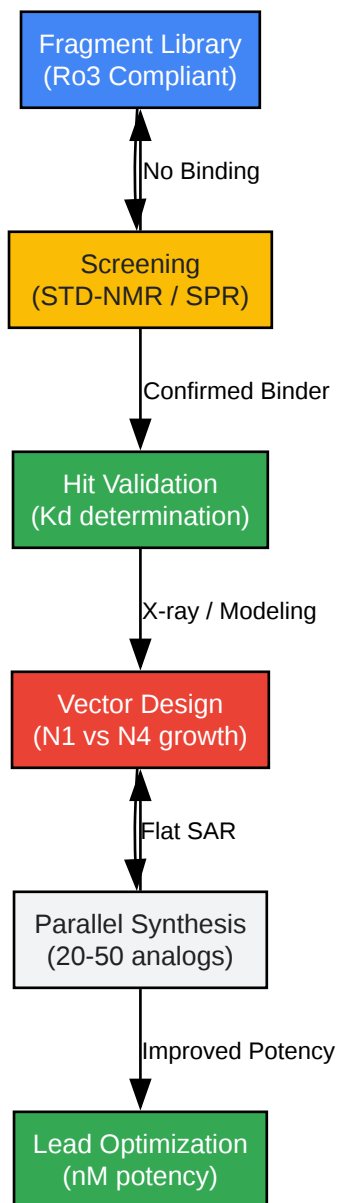
Once binding is confirmed, the fragment must be "grown" to improve affinity.

Workflow: Regioselective Functionalization

Due to the steric bulk at C2, the N1 and N4 nitrogens have different reactivities.

| Step | Reaction Type | Conditions | Outcome |
|-------------------------|-----------------------|---|---|
| 1. N4-Selective Capping | Amide Coupling | R-COOH, HATU, DIPEA, DCM, 0°C | The less hindered N4 reacts first. Used to probe distal pockets. |
| 2. N1-Functionalization | Reductive Amination | R-CHO, STAB (Sodium Triacetoxyborohydride), DCE | Requires forcing conditions or specific catalysts due to C2 steric hindrance. |
| 3. Sulfonylation | Sulfonamide Formation | , Pyridine, DCM | Excellent for introducing rigid vectors to pick up H-bonds. |

Diagram: FBDD Workflow



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Figure 2: Iterative workflow for evolving the **2-(2-methoxypropan-2-yl)piperazine** fragment into a lead compound.

Troubleshooting & Quality Control

- Issue: False Positives in NMR.
 - Cause: Fragment aggregation or precipitation.

- Solution: Run a relaxation filter (CPMG) experiment. Small molecules (fragments) have long (sharp peaks); aggregates act like large proteins (short , broad peaks).
- Issue: Regioselectivity Failure.
 - Cause: N1/N4 reactivity is too similar.
 - Solution: Use N-Boc protected versions of the fragment (e.g., 1-Boc-3-(2-methoxypropan-2-yl)piperazine) to isolate the desired nitrogen for reaction, then deprotect.

References

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